2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride
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Overview
Description
2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride is an organic compound that appears as a white or light yellow crystalline powder with a distinctive aromatic odor. It is soluble in organic solvents like ethanol, methanol, and chloroform but insoluble in water . This compound is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the N-methylation of bromotoluene, followed by an amination reaction to produce the target compound . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist of the serotonin 5-HT2A receptor and an antagonist of the dopamine D2 receptor, leading to changes in mood and behavior. Additionally, it has been found to have neuroprotective effects and to increase dopamine levels in the brain.
Comparison with Similar Compounds
2-(3-Bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: This compound is also a derivative of the phenylethylamine class and has been studied for its potential use in scientific research.
3-Bromo-4-methoxyphenethylamine: Another similar compound used in organic synthesis and research.
The uniqueness of this compound lies in its specific chemical structure and its ability to interact with multiple receptors, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C9H13BrClNO2 |
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Molecular Weight |
282.56 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-12-9-3-2-7(6-8(9)10)13-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H |
InChI Key |
DQEXZJHYADTUHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCN)Br.Cl |
Origin of Product |
United States |
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